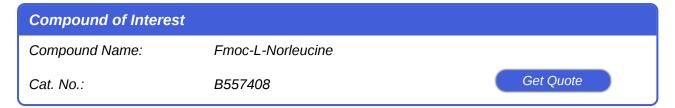


Commercial Suppliers and Technical Guide for High-Purity Fmoc-L-Norleucine

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This technical guide provides a comprehensive overview of commercial suppliers of high-purity **Fmoc-L-Norleucine**, an essential amino acid derivative for peptide synthesis, particularly in the realm of drug discovery and development. The guide details product specifications from various suppliers, outlines a standard experimental protocol for its use in solid-phase peptide synthesis (SPPS), and includes a visual representation of the experimental workflow.

Commercial Suppliers of High-Purity Fmoc-L-Norleucine

Fmoc-L-Norleucine is readily available from a range of chemical suppliers specializing in reagents for peptide synthesis. The quality and purity of the compound are critical for the successful synthesis of high-purity peptides. Below is a comparison of specifications from several prominent suppliers.



Supplier	Product Name/G rade	Purity	CAS Number	Molecul ar Weight	Appeara nce	Melting Point (°C)	Optical Rotatio n [α]D
Chem- Impex	Fmoc-L- norleucin e	≥ 98% (Assay) [1]	77284- 32-3[1]	353.42[1]	White to off-white powder[1]	140 - 146[1]	-20 ± 2° (c=1 in DMF)[1]
Sigma- Aldrich (Novabio chem®)	Fmoc- Nle-OH, Novabioc hem®	≥98.0% (HPLC) [2][3]	77284- 32-3[2]	353.41[2] [3]	Powder[2	135 - 145[2]	Not specified
Tokyo Chemical Industry (TCI)	Fmoc- Nle-OH	>98.0% (HPLC)	77284- 32-3	353.42	White to Light yellow powder to crystal	141.0 - 145.0	-16.0 to -20.0° (c=1, DMF)
Medche mExpres s	Fmoc-L- Norleucin e	Not specified	77284- 32-3[4]	353.41[4]	Solid, White to off- white[4]	Not specified	Not specified
Activotec	Fmoc-L- Nle-OH	Not specified	77284- 32-3[5]	Not specified	Not specified	Not specified	Not specified
BLD Pharm	Fmoc-L- Norleucin e	Not specified	77284- 32-3[6]	353.41	Not specified	Not specified	Not specified

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating **Fmoc-L-Norleucine**. This protocol is based on the widely used Fmoc/tBu strategy.[7]



Materials and Reagents

- Fmoc-L-Norleucine
- 2-Chlorotrityl chloride resin or other suitable resin (e.g., Wang, Rink Amide)[7][8]
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Piperidine
- Diisopropylethylamine (DIPEA)
- Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)[7][8]
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- · Dithiothreitol (DTT) or other scavengers as needed
- · Diethyl ether
- Methanol

Step-by-Step Methodology

Step 1: Resin Swelling and First Amino Acid Loading

- Place the desired amount of 2-chlorotrityl chloride resin in a fritted syringe or a manual SPPS reaction vessel.[7]
- Swell the resin in DCM for at least 30 minutes.[7]
- Drain the DCM.
- Dissolve 2 equivalents of Fmoc-L-Norleucine and 4 equivalents of DIPEA in DCM.[7]



- Add the amino acid solution to the swollen resin and agitate gently for 1-2 hours at room temperature.[7]
- To cap any unreacted sites on the resin, add 0.5 mL of methanol and agitate for 30 minutes.
- Wash the resin multiple times with DCM and DMF to remove excess reagents.

Step 2: Fmoc Deprotection

- Add a 20% (v/v) solution of piperidine in DMF to the resin.[7][8]
- Agitate for 5 minutes, then drain the solution.
- Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[7]
- Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[7]

Step 3: Amino Acid Coupling

- In a separate vial, pre-activate the next Fmoc-protected amino acid. Dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.[7]
- Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Perform a colorimetric test (e.g., Kaiser test) to ensure the coupling reaction is complete.
- Wash the resin with DMF to remove excess reagents.

Step 4: Repetition of Deprotection and Coupling Cycles

Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.[9]



Step 5: Final Cleavage and Deprotection

- After the final amino acid has been coupled and deprotected, wash the resin-bound peptide with DCM and dry it under vacuum.
- Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[9]
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
- Centrifuge the mixture to pellet the precipitated peptide.[7]
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under vacuum.[7]

Step 6: Peptide Purification and Analysis

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizing the Workflow

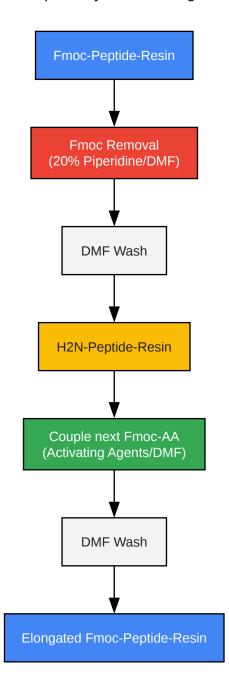
The following diagrams illustrate the key processes in the use of **Fmoc-L-Norleucine** in SPPS.





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Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-L-Norleucine.



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Caption: The iterative deprotection and coupling cycle in Fmoc-SPPS.



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